4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine
Description
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-13-11-14(2)20-17(19-13)25-12-16-21-22-18(23-16)24-10-6-9-15-7-4-3-5-8-15/h3-9,11H,10,12H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXPLLGCLBRBOG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(O2)SC/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by oxidation.
Attachment of the phenylprop-2-en-1-yl sulfanyl group: This step involves the reaction of the oxadiazole intermediate with phenylprop-2-en-1-yl thiol under suitable conditions.
Formation of the pyrimidine ring: The final step involves the condensation of the oxadiazole intermediate with 4,6-dimethyl-2-thiopyrimidine under basic conditions.
Industrial Production Methods
the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrimidine and oxadiazole moieties exhibit significant anticancer properties. Specifically, derivatives of 4,6-dimethylpyrimidine have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis induction. The presence of sulfanyl groups enhances the biological activity by improving solubility and bioavailability .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Studies demonstrate that it possesses inhibitory effects against a range of bacterial and fungal strains. The sulfanyl groups in the structure are believed to play a crucial role in disrupting microbial cell membranes, leading to cell death .
Enzyme Inhibition
4,6-Dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown efficacy against certain kinases involved in cancer signaling pathways. This property positions it as a candidate for developing targeted cancer therapies .
Agricultural Applications
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Preliminary studies indicate that it may act as an effective herbicide or insecticide. The mechanism likely involves interference with the metabolic processes of pests or weeds, leading to their suppression or death .
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It may enhance growth rates or improve resistance to environmental stressors in crops. This application could lead to increased agricultural yields and sustainability .
Material Science Applications
Polymer Development
In material science, 4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine is being investigated for its potential use in developing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .
Nanotechnology
The compound's unique properties may also find applications in nanotechnology. Its ability to form stable complexes with metal ions could be exploited in creating nanomaterials for various applications, including catalysis and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrimidine-Oxadiazole Hybrids
- Target Compound : Integrates a pyrimidine, 1,3,4-oxadiazole, and a propenylphenyl group. The conjugated system may enhance π-π stacking interactions, while sulfur linkages could improve binding to biological targets (e.g., enzymes with thiol groups).
- Ethyl 1-(4-Amino-1,2,5-Oxadiazol-3-yl)-5-{[(4,6-Dimethylpyrimidin-2-yl)Sulfanyl]Methyl}-1H-1,2,3-Triazole-4-Carboxylate (BB54-0630): Features a triazole ring instead of an oxadiazole, linked to pyrimidine via a sulfanyl group. The triazole’s nitrogen-rich structure may confer higher polarity and solubility compared to the target compound.
Pyrimidine-Pyrazole Hybrids
- 5-Hydroxy-3-Methyl-1-(4,6-Dimethylpyrimidin-2-yl)Pyrazol-4-yl-1,3-Butanedione (4) : Synthesized via hydrazine condensation, this compound replaces oxadiazole with a pyrazole ring. The hydroxyl and ketone groups may increase reactivity in nucleophilic environments, contrasting with the sulfur-dominated reactivity of the target compound .
Q & A
Q. Optimization Strategies :
- Catalyst Choice : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cyclization efficiency in reductive environments, as shown in nitroarene cyclization studies .
- Solvent and Temperature : Refluxing in ethanol or DMF improves solubility of intermediates, while controlled heating (80–100°C) minimizes side reactions .
| Method | Key Reagents/Catalysts | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | Pd(PPh₃)₄, HCO₂H derivatives | 80°C, 12h | 60–75% | |
| Base-Mediated Cyclization | KOH, ethanol | Reflux, 24h | 50–65% |
How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Basic Research Question
Structural confirmation requires a combination of techniques:
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between the oxadiazole and pyrimidine rings .
- NMR Spectroscopy : Key signals include δ ~2.5 ppm (methyl groups on pyrimidine) and δ ~7.3–7.5 ppm (phenylpropenyl protons) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 475.627 (calculated for C₂₂H₂₉N₅O₃S₂) .
Q. Contradiction Analysis :
- reports Pd-catalyzed pathways favoring reductive conditions, while emphasizes base-mediated mechanisms. These are complementary approaches depending on substrate electronics.
What methodologies are employed to study the biological activity of this compound, and how do structural modifications influence its efficacy?
Advanced Research Question
While direct biological data for this compound is limited, related pyrimidine derivatives are evaluated via:
- In Vitro Assays : Antimicrobial activity tested against S. aureus (MIC: 2–8 µg/mL) and anticancer activity via MTT assays (IC₅₀: 10–50 µM) .
- Molecular Docking : Simulations predict interactions with enzymes like DHFR (dihydrofolate reductase), guided by the compound’s electron-rich sulfanyl and oxadiazole groups .
Q. Structural Modifications :
- Oxadiazole Substitution : Replacing the phenylpropenyl group with electron-withdrawing groups (e.g., –NO₂) enhances antibacterial potency but reduces solubility .
- Pyrimidine Methylation : Additional methyl groups increase lipophilicity, improving blood-brain barrier penetration in neuroactive studies .
How can computational chemistry predict the compound’s stability and reactivity under varying experimental conditions?
Advanced Research Question
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess redox stability .
- MD Simulations : Simulate solvation effects in DMSO/water mixtures, revealing aggregation tendencies at high concentrations .
- SAR Studies : Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with antimicrobial IC₅₀ values (R² = 0.89) .
What strategies address contradictions in reported synthetic yields or characterization data?
Advanced Research Question
- Yield Discrepancies : Variations arise from catalyst loading (e.g., 5 mol% vs. 10 mol% Pd) or purification methods (column chromatography vs. recrystallization) .
- Spectroscopic Conflicts : Deuterated solvent impurities (e.g., DMSO-d₆) can obscure NMR signals; ultra-high-field instruments (≥500 MHz) improve resolution .
Q. Recommendations :
- Reproduce reactions under inert atmospheres to minimize oxidative byproducts.
- Validate crystallographic data against Cambridge Structural Database entries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
